1-((4-Fluorophenyl)sulfonyl)propan-2-one
Description
1-((4-Fluorophenyl)sulfonyl)propan-2-one (CAS 432-98-4) is a sulfonyl-substituted aromatic ketone with the molecular formula C₉H₉FO₃S (calculated molecular weight: 216.23 g/mol). The compound features a 4-fluorophenylsulfonyl group attached to the α-carbon of propan-2-one. This structural motif confers unique physicochemical properties, including enhanced electrophilicity at the ketone group due to the electron-withdrawing sulfonyl substituent. The fluorine atom at the para position of the phenyl ring further modulates electronic characteristics, influencing reactivity and intermolecular interactions.
The compound is synthesized via sulfonation reactions, often involving 1-(4-fluorophenyl)propan-2-one intermediates and sulfonylating agents. Characterization typically employs ¹H/¹³C/¹⁹F NMR, mass spectrometry (MS), and X-ray crystallography (where applicable) to confirm purity and structure .
Properties
Molecular Formula |
C9H9FO3S |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonylpropan-2-one |
InChI |
InChI=1S/C9H9FO3S/c1-7(11)6-14(12,13)9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 |
InChI Key |
VRNMGAPARZPQPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CS(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The sulfonylpropan-2-one scaffold is part of a broader family of arylpropanones. Below is a detailed comparison of 1-((4-fluorophenyl)sulfonyl)propan-2-one with structurally analogous compounds, focusing on substituent effects, physical properties, and spectral data.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Reactivity: The sulfonyl group in this compound enhances electrophilicity at the ketone carbon compared to non-sulfonyl analogs like 1-(4-hydroxyphenyl)propan-2-one. This makes it more reactive in nucleophilic additions or condensations . Halogen Substituents: The 4-fluoro group reduces electron density in the aromatic ring, whereas 4-chloro or 4-bromo substituents in analogs increase molecular weight and polarizability, affecting solubility and crystallinity .
Spectroscopic Trends :
- ¹⁹F NMR : Fluorine atoms in para positions (e.g., -4-F) exhibit similar chemical shifts (δ -115 ppm), but trifluoromethyl (-CF₃) groups show distinct downfield signals (δ -62.5 ppm) .
- Aromatic Proton Signals : Electron-withdrawing groups (e.g., -SO₂, -CF₃) deshield aromatic protons, shifting ¹H NMR signals upfield compared to electron-donating groups (e.g., -OH) .
Physical Properties :
- Melting Points : Hydroxyl-substituted analogs (e.g., 1-(4-hydroxyphenyl)propan-2-one) have lower melting points (132–135°C) due to hydrogen bonding, while sulfonyl derivatives likely exhibit higher melting points (unreported) due to stronger dipole-dipole interactions .
- Boiling Points : Methoxy-fluorophenyl derivatives (e.g., 1-(4-fluoro-3-methoxyphenyl)propan-2-one) have higher predicted boiling points (~260°C) owing to increased molecular weight and polarity .
Structural and Functional Insights
- Crystallography : While X-ray data for this compound is unavailable, isostructural analogs (e.g., 4-(4-fluorophenyl)thiazoles) exhibit planar molecular conformations with perpendicular fluorophenyl groups, suggesting similar steric constraints .
- Solubility: Sulfonyl groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl-substituted propanones .
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